The presence of the Boc (tert-butyloxycarbonyl) protecting group allows for selective modification of the pyrrole ring at other positions. The dimethylsilyl (HDMS) group can also be manipulated to introduce different functionalities, making N-Boc-2-HDMS-pyrrole a versatile building block for the synthesis of complex organic molecules ().
Pyrroles are a privileged scaffold in many biologically active molecules. N-Boc-2-HDMS-pyrrole could serve as a starting material for the synthesis of novel drug candidates. The ability to modify the pyrrole ring and the HDMS group allows for the exploration of a wide range of potential biological activities ().
Functionalized pyrroles have shown promise in applications such as organic electronics and photovoltaics. N-Boc-2-HDMS-pyrrole, with its tunable functionalities, could be explored for the development of novel materials with desired properties ().
N-Boc-2-Hydroxydimethylsilanyl-pyrrole is a chemical compound characterized by the molecular formula and a molecular weight of 241.36 g/mol. This compound features a pyrrole ring that is protected by a tert-butyloxycarbonyl (Boc) group and is further modified with a hydroxydimethylsilanyl functional group. The presence of these functional groups imparts unique chemical properties, making it an interesting subject for research in various fields, including chemistry, biology, and materials science .
The uniqueness of N-Boc-2-Hydroxydimethylsilanyl-pyrrole lies in its combination of a Boc-protected pyrrole ring and a hydroxydimethylsilanyl group, which provides a balance of stability and reactivity that is advantageous for various research applications .
Research involving N-Boc-2-Hydroxydimethylsilanyl-pyrrole has indicated potential applications in biological systems. The compound's ability to interact with proteins and other biomolecules makes it valuable for studying protein interactions and modifications. Its unique structure may facilitate the development of new therapeutic agents and drug delivery systems, although specific biological activities require further investigation.
The synthesis of N-Boc-2-Hydroxydimethylsilanyl-pyrrole typically involves several steps:
These methods highlight the compound's versatility as a synthetic intermediate in organic chemistry .
The mechanism of action of N-Boc-2-Hydroxydimethylsilanyl-pyrrole involves its interaction with various molecular targets through its functional groups. The hydroxydimethylsilanyl group can form hydrogen bonds and coordinate with metal ions, while the Boc group provides steric protection that can be removed to expose reactive sites on the pyrrole nitrogen. These interactions are crucial for its applications in both biological systems and material science.
N-Boc-2-Hydroxydimethylsilanyl-pyrrole (CAS: 879904-82-2) is a heterocyclic organosilicon compound with the molecular formula C₁₁H₁₉NO₃Si and a molecular weight of 241.36 g/mol. Its IUPAC name is tert-butyl 2-[hydroxy(dimethyl)silyl]pyrrole-1-carboxylate, featuring a pyrrole ring substituted at the 2-position with a hydroxydimethylsilyl group and protected at the 1-position by a tert-butoxycarbonyl (Boc) group. The Boc group enhances stability during synthetic reactions, while the hydroxydimethylsilyl moiety enables diverse reactivity in cross-coupling applications.
SMILES Notation:
CC(C)(C)OC(=O)N1C=CC=C1[Si](C)(C)O
InChI Key:
RLDVDBYGGISJNL-UHFFFAOYSA-N
The compound is a solid at room temperature with a melting point range of 53–57°C. It is soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) but exhibits limited solubility in water.
Property | Value | Source |
---|---|---|
Melting Point | 53–57°C | |
Molecular Weight | 241.36 g/mol | |
Boiling Point | Not reported | – |
Density | 1.12 g/cm³ (estimated) |
The compound is known by several systematic and common names within the chemical literature [1] [3] [4]. The primary designation "N-Boc-2-Hydroxydimethylsilanyl-pyrrole" reflects the structural components of the molecule, where "N-Boc" indicates the nitrogen-tert-butoxycarbonyl protecting group, and "2-Hydroxydimethylsilanyl" describes the silicon-containing substituent at the 2-position of the pyrrole ring [2] [5].
The International Union of Pure and Applied Chemistry systematic name for this compound is "tert-butyl 2-[hydroxy(dimethyl)silyl]pyrrole-1-carboxylate" [3] [6] [4]. This nomenclature precisely describes the molecular structure by identifying the tert-butyl ester group, the hydroxydimethylsilyl substituent, and the pyrrole-1-carboxylate backbone [7] [6].
The compound is registered under Chemical Abstracts Service number 879904-82-2, which serves as its unique identifier in chemical databases worldwide [1] [2] [4]. The MDL number MFCD08457657 provides an additional standardized identifier used across various chemical information systems [3] [2] [4].
The PubChem Compound Identification number 12168051 enables access to comprehensive structural and property data within the National Center for Biotechnology Information database [3] [8] [4]. These registry numbers facilitate unambiguous identification and retrieval of chemical information across diverse research platforms and commercial suppliers [9] [10].
The molecular formula C11H19NO3Si accurately represents the atomic composition of N-Boc-2-Hydroxydimethylsilanyl-pyrrole [1] [3] [4]. The compound has a molecular weight of 241.36 grams per mole, reflecting its moderate molecular size suitable for various synthetic applications [2] [6] [10].
The Simplified Molecular Input Line Entry System representation is CC(C)(C)OC(=O)N1C=CC=C1Si(C)O, which provides a linear notation for the three-dimensional molecular structure [1] [2] [5]. The International Chemical Identifier key RLDVDBYGGISJNL-UHFFFAOYSA-N serves as a unique hash-based identifier derived from the complete structural information [3] [2] [4].
The linear formula ((CH3)3COC(O))(C4H3N)(Si(CH3)2(OH)) offers an alternative structural representation emphasizing the connectivity between the tert-butyl carbamate, pyrrole ring, and dimethylsilanol moieties [1] [2].
The compound appears in chemical literature under numerous synonymous names reflecting different naming conventions and emphasis on structural features [3] [4]. The designation "(N-Boc-2-pyrrolyl)dimethylsilanol" emphasizes the silanol functionality and the protected pyrrole structure [1] [2] [5].
Alternative names include "1-Boc-2-(hydroxydimethylsilyl)pyrrole" and "N-Boc-2-(hydroxydimethylsilyl)pyrrole," which highlight the position of substitution on the pyrrole ring [3] [4]. The name "tert-butyl 2-hydroxydimethylsilyl pyrrole-1-carboxylate" represents a hybrid nomenclature combining systematic and descriptive elements [3] [10] [4].
Irritant